Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate features an ethyl ester group attached to a 2-oxobut-3-enoate backbone, with a methoxyaniline substituent at the para position. The molecular formula is , and its structure includes functional groups such as an ester and an amine, which contribute to its reactivity and biological properties.
The biological activity of ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate is primarily linked to its interaction with DNA. Similar compounds have demonstrated the ability to intercalate into DNA strands, potentially disrupting normal cellular processes such as gene expression and cell division. This property suggests potential applications in cancer therapy or as antimicrobial agents.
The compound is believed to interact with DNA through an intercalative binding mode. This interaction can lead to structural changes in DNA, affecting biochemical pathways related to cell proliferation and gene regulation.
The synthesis of ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate typically involves the following steps:
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate has several potential applications:
Several compounds share structural similarities with ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 3-(4-methoxyphenylamino)but-2-enoate | Contains a methoxy group on a phenyl ring | Exhibits different reactivity patterns |
Methyl 4-(3-methoxyphenylamino)-2-butenedioate | Similar backbone but with a methyl ester | Potentially different solubility properties |
Ethyl 4-(4-methoxyphenylamino)-2-oxobut-3-enoate | Substituent on para position | May exhibit different biological activities |
Ethyl 4-(3-methoxyanilino)-2-oxobut-3-enoate stands out due to its specific methoxy substitution pattern and its potential DNA intercalation properties, which may not be present in other similar compounds.